4-(((3-(Pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
CAS No.:
Cat. No.: VC16145089
Molecular Formula: C15H11N5O2S
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11N5O2S |
|---|---|
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | 4-[(E)-(3-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid |
| Standard InChI | InChI=1S/C15H11N5O2S/c21-14(22)11-6-4-10(5-7-11)9-17-20-13(18-19-15(20)23)12-3-1-2-8-16-12/h1-9H,(H,19,23)(H,21,22)/b17-9+ |
| Standard InChI Key | XNHAWMCIQWGRNP-RQZCQDPDSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecule comprises a 1,2,4-triazole-3-thione core substituted at position 3 with a pyridin-2-yl group and at position 4 with an iminomethylene bridge linked to a benzoic acid moiety. This configuration enables diverse interactions with biological targets, including hydrogen bonding via the thione sulfur, π-π stacking through aromatic rings, and electrostatic interactions via the carboxylic acid group .
Spectral Characterization
While spectral data for the exact compound are unavailable, analogs such as 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 7) provide reference benchmarks :
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IR Spectroscopy: A strong absorption band near 1317 cm⁻¹ corresponds to the C=S stretch, while NH stretches appear between 3055–3273 cm⁻¹.
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¹H NMR: Pyridine protons resonate as doublets (δ 6.49–7.41 ppm), while methylene and imine protons appear as triplets or quartets (δ 2.87–3.59 ppm) .
Synthetic Pathways
General Synthesis of 1,2,4-Triazole-3-thione Derivatives
The target compound can be synthesized using a modified protocol from :
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Formation of 1,2,4-Triazole-3-thione Core: React 3-(pyridin-2-ylamino)propanoic acid with thioacetohydrazide under melt conditions (200°C, 2 h) to yield 4-amino-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
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Condensation with Aldehydes: React the triazole-thione intermediate with 4-formylbenzoic acid in methanol under acidic reflux (5–18 h) to form the Schiff base linkage .
Yield Optimization
Yields for analogous hydrazones range from 55% to 74%, depending on the aldehyde’s electronic properties. Electron-withdrawing substituents on the aldehyde enhance reaction rates but may reduce solubility during precipitation .
Biological Activities
Antimicrobial Efficacy
Structurally related compounds exhibit potent activity against fungal and bacterial strains:
| Compound | Target Organism | MIC (µg/mL) | Source |
|---|---|---|---|
| 6 | Candida tenuis | 0.9 | |
| 8 | Mycobacterium luteum | 3.9 | |
| 21 | Staphylococcus aureus | 7.8 |
The benzoic acid moiety in the target compound may enhance membrane permeability, potentially lowering MIC values compared to benzylidene analogs .
Structure-Activity Relationships (SAR)
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Pyridine Substitution: 5-Chloropyridin-2-yl derivatives (e.g., 6) enhance antifungal activity by 2-fold compared to unsubstituted analogs .
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Benzoic Acid vs. Benzylidene: The carboxylic acid group may improve solubility and target affinity via salt bridge formation with lysine residues in enzymes .
Pharmacokinetic and Toxicity Profiles
No direct data exist for the target compound, but related triazole-thiones show:
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LogP: ~2.1–3.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hepatotoxicity: Limited cytochrome P450 inhibition at concentrations <10 µM .
Future Directions
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